(4-Phenyl-oxazol-5-yl)-methanol
Description
Historical Context and Evolution of Oxazole (B20620) Chemistry
The first synthesis of an oxazole derivative was reported in the late 19th century, with significant advancements in oxazole chemistry occurring throughout the 20th century. tandfonline.comnumberanalytics.com Early methods, such as the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones, laid the foundation for accessing this important heterocyclic system. pharmaguideline.comorganic-chemistry.org Over the years, a multitude of synthetic strategies have been developed, including the Fischer oxazole synthesis from cyanohydrins and aldehydes, and the van Leusen reaction utilizing tosylmethyl isocyanide (TosMIC). cutm.ac.innih.gov The ongoing development of novel synthetic routes highlights the enduring interest in this field. organic-chemistry.orgresearchgate.net
Importance of Five-Membered Nitrogen and Oxygen-Containing Heterocycles
Five-membered heterocycles containing nitrogen and oxygen, such as oxazoles, are of paramount importance in medicinal chemistry and drug discovery. mdpi.comnih.govnih.gov Their structural features allow them to interact with biological targets with high specificity. The presence of heteroatoms like nitrogen and oxygen can increase polarity and provide sites for hydrogen bonding, which can enhance the binding affinity of a molecule to its target. mdpi.comnih.gov Furthermore, these heterocyclic rings can improve a compound's metabolic stability, solubility, and bioavailability, which are crucial factors for the development of effective therapeutic agents. mdpi.comnih.gov Consequently, these scaffolds are integral components of numerous clinically used drugs. mdpi.comnih.govnih.gov
Overview of 4,5-Disubstituted Oxazoles as Privileged Building Blocks
Within the broader class of oxazoles, those with substituents at the 4 and 5 positions are particularly significant. These "4,5-disubstituted oxazoles" are considered "privileged scaffolds" in medicinal chemistry. nih.govnih.govmonash.edu A privileged scaffold is a molecular framework that is able to bind to multiple biological targets, making it a valuable starting point for the development of new drugs. mdpi.comresearchgate.net The ability to readily introduce a wide variety of substituents at the 4 and 5 positions allows for the fine-tuning of a molecule's properties to optimize its biological activity. The versatility of synthetic methods, such as the van Leusen one-pot synthesis, facilitates the creation of diverse libraries of 4,5-disubstituted oxazoles for screening and drug development. nih.gov
Rationale for Research into (4-Phenyl-oxazol-5-yl)-methanol
The specific compound, this compound, embodies the key features of a 4,5-disubstituted oxazole. It possesses a phenyl group at the 4-position and a hydroxymethyl group at the 5-position. This particular arrangement of functional groups offers several points of interest for chemical research. The phenyl group can engage in various non-covalent interactions, while the hydroxymethyl group provides a handle for further chemical modification or can participate in hydrogen bonding. The investigation of such molecules contributes to a deeper understanding of structure-activity relationships and provides a platform for the synthesis of more complex molecules with potential applications in various fields of chemical science.
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | C10H9NO2 |
| CAS Number | 179057-18-2 thsci.com |
| Structure | A five-membered oxazole ring substituted with a phenyl group at position 4 and a methanol (B129727) group at position 5. |
Structure
3D Structure
Properties
IUPAC Name |
(4-phenyl-1,3-oxazol-5-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-6-9-10(11-7-13-9)8-4-2-1-3-5-8/h1-5,7,12H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXLUSZBGLKIIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC=N2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Approaches to the Synthesis of 4 Phenyl Oxazol 5 Yl Methanol and Analogues
Classical and Contemporary Synthetic Routes to Oxazole (B20620) Derivatives
The construction of the oxazole core can be achieved through various synthetic transformations, ranging from traditional cyclocondensations to modern transition metal-catalyzed reactions. These methods offer different advantages concerning substrate scope, functional group tolerance, and reaction efficiency.
Cyclization Reactions Involving Carboxylic Acid Derivatives and Isocyanides
Cycloaddition reactions are a cornerstone of heterocyclic synthesis. The use of carboxylic acid derivatives and isocyanides provides a direct and modular approach to forming the oxazole ring, allowing for the introduction of substituents at various positions.
A practical and expedient method for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids has been developed, employing a stable triflylpyridinium reagent. This approach involves the reaction of a carboxylic acid with an activated methyl isocyanide, such as ethyl isocyanoacetate or tosylmethyl isocyanide, facilitated by the triflylpyridinium species.
This method stands out due to its operational simplicity and broad applicability. A key advantage is the wide availability of carboxylic acids, allowing for extensive variation in the oxazole's 4-position substituent. The reaction tolerates a diverse range of functional groups on both aromatic and aliphatic carboxylic acids. For instance, various aromatic carboxylic acids, including those with electron-donating and electron-withdrawing groups, as well as heteroaromatic substrates like pyridine (B92270), indole, and thiophene (B33073) derivatives, produce the corresponding oxazoles in good to excellent yields. nih.gov While primary and secondary aliphatic carboxylic acids are generally less reactive, they still provide favorable yields of the desired products. nih.gov The scalability of this protocol to the gram level and the potential for recycling reagents like 4-dimethylaminopyridine (B28879) (DMAP) enhance its cost-effectiveness. nih.gov
Table 1: Synthesis of 4,5-Disubstituted Oxazoles using Triflylpyridinium Reagent This table showcases the scope of the reaction with various aromatic carboxylic acids, demonstrating its tolerance for different electronic and steric properties.
| Entry | Carboxylic Acid (X substituent) | Isocyanide | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | H | Ethyl isocyanoacetate | Ethyl 4-phenyl-oxazole-5-carboxylate | 92% | nih.gov |
| 2 | I | Ethyl isocyanoacetate | Ethyl 4-(4-iodophenyl)-oxazole-5-carboxylate | 90% | nih.gov |
| 3 | Br | Ethyl isocyanoacetate | Ethyl 4-(4-bromophenyl)-oxazole-5-carboxylate | 95% | nih.gov |
| 4 | NO₂ | Ethyl isocyanoacetate | Ethyl 4-(4-nitrophenyl)-oxazole-5-carboxylate | 97% | nih.gov |
| 5 | Cl | Ethyl isocyanoacetate | Ethyl 4-(4-chlorophenyl)-oxazole-5-carboxylate | 91% | nih.gov |
| 6 | CF₃ | Ethyl isocyanoacetate | Ethyl 4-(4-(trifluoromethyl)phenyl)-oxazole-5-carboxylate | 94% | nih.gov |
One of the most classic and versatile methods for constructing the oxazole nucleus is the van Leusen oxazole synthesis. nih.gov This reaction utilizes tosylmethyl isocyanide (TosMIC), a stable and odorless solid, which serves as a multipurpose synthetic building block. organic-chemistry.orgresearchgate.net The van Leusen reaction is a [3+2] cycloaddition that typically occurs between an aldehyde and TosMIC in the presence of a base to generate a 5-substituted oxazole. nih.gov
The process involves the deprotonation of TosMIC's active methylene (B1212753) group, followed by its addition to an aldehyde. The resulting intermediate undergoes cyclization to form an oxazoline (B21484), which then eliminates the tolylsulfinic acid to yield the aromatic oxazole ring. nih.gov This method is particularly valuable for synthesizing 5-aryl-oxazoles, which are precursors to compounds like (4-Phenyl-oxazol-5-yl)-methanol. To improve the practicality of this method, modifications such as using a basic ion exchange resin as the catalyst have been introduced. This simplifies the purification process, as the base and the tolylsulfinic acid byproduct can be removed by simple filtration, affording the oxazole products in high yield and purity. organic-chemistry.org
Table 2: Synthesis of 5-Aryloxazoles via Resin-Catalyzed van Leusen Reaction This table provides examples of 5-aryloxazoles synthesized from various aromatic aldehydes and TosMIC, highlighting the efficiency of the resin-catalyzed method.
| Entry | Aldehyde | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Benzaldehyde | 5-Phenyloxazole | 85% | organic-chemistry.org |
| 2 | 4-Nitrobenzaldehyde | 5-(4-Nitrophenyl)oxazole | 84% | organic-chemistry.org |
| 3 | 4-Chlorobenzaldehyde-3-nitro | 5-(4-Chloro-3-nitrophenyl)oxazole | 83% | organic-chemistry.org |
Transition Metal-Catalyzed Cyclizations
Transition metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems under mild conditions. Palladium and gold catalysts, in particular, have been extensively used to facilitate the cyclization reactions that form the oxazole ring.
Palladium-catalyzed reactions offer efficient pathways to oxazole derivatives through the formation of key carbon-nitrogen and carbon-oxygen bonds. While direct cyclization from acid chlorides and propargylamines is a specific route, related palladium-catalyzed methods highlight the versatility of this approach. For example, a highly efficient synthesis of oxazole derivatives has been achieved from simple amides and ketones via a palladium-catalyzed sp² C-H activation pathway. organic-chemistry.org This reaction proceeds through sequential C-N and C-O bond formations in a single step, utilizing palladium acetate (B1210297) as the catalyst. organic-chemistry.org Another relevant strategy is the palladium-catalyzed multicomponent coupling of aryl halides, isocyanides, and amino alcohols, which provides oxazolines that can be precursors to oxazoles. Furthermore, palladium catalysis enables the cyclization of N-propargylamides, where a vinylpalladium intermediate is trapped by a carbonyl oxygen to form the oxazole or oxazoline ring. nih.gov These examples underscore the power of palladium catalysis in constructing the oxazole core from a variety of readily available starting materials.
Gold catalysts, particularly Au(III), are highly effective in activating the alkyne moiety of N-propargylamides, facilitating intramolecular cyclization to form oxazole derivatives. This methodology provides an expedient route to functionalized oxazoles under mild conditions with excellent functional group compatibility. The reaction is believed to proceed via a 5-exo-dig cyclization process initiated by the gold catalyst's interaction with the propargyl amide. This leads to the formation of a key vinyl-gold intermediate. This intermediate can then undergo further transformations to yield the final oxazole product. In some variations of this method, the reaction is coupled with radical chemistry, where the vinyl-gold intermediate is trapped by a radical species to construct oxazole scaffolds with unique substitutions, such as 5-ketone groups. This merging of gold catalysis with radical processes represents an intriguing strategy for synthesizing complex oxazole derivatives.
Oxidative Cyclization Methodologies
Oxidative cyclization represents a powerful class of reactions for heterocycle synthesis, often valued for its efficiency and atom economy. These methods typically involve the formation of the oxazole ring through an intramolecular cyclization coupled with an oxidation step.
A notable and environmentally friendly approach for synthesizing 2,4,5-trisubstituted oxazoles is the iodine-mediated aerobic oxidative cyclization of enaminone derivatives. acs.orgnih.gov This transition-metal-free method is highly efficient and proceeds under mild conditions, utilizing molecular oxygen as the ultimate oxidant. acs.orgacs.org The reaction involves the removal of four hydrogen atoms and the formation of two new carbon-oxygen bonds to construct the oxazole core. acs.org
The general mechanism starts with enaminone derivatives, which can be readily prepared. In the presence of iodine, an aerobic dehydrogenative annulation occurs. acs.org This process is attractive due to its use of molecular oxygen as the oxygen source for the oxazole ring, making the procedure atom-economical and green. acs.org While this method is broadly applicable for 2,4,5-trisubstituted oxazoles, the synthesis of the specific target this compound would require an enaminone precursor with a protected hydroxymethyl group or a precursor that can be converted to it post-cyclization.
Key Features of Iodine-Mediated Cyclization:
Catalyst: Molecular Iodine (I₂)
Oxidant: Aerobic oxygen
Key Precursor: Enaminones
Conditions: Mild, transition-metal-free nih.gov
| Entry | Enaminone Substituent (R1) | Aryl Group (R2) | Product | Yield (%) |
| 1 | Phenyl | Phenyl | 2,4,5-Triphenyloxazole | 92 |
| 2 | Methyl | Phenyl | 2-Methyl-4,5-diphenyloxazole | 85 |
| 3 | Phenyl | 4-Methoxyphenyl | 2-Phenyl-4-(4-methoxyphenyl)-5-phenyloxazole | 88 |
| 4 | Phenyl | 4-Chlorophenyl | 2-Phenyl-4-(4-chlorophenyl)-5-phenyloxazole | 90 |
This table presents representative yields for the synthesis of various 2,4,5-trisubstituted oxazoles using the iodine-mediated aerobic oxidative cyclization method, demonstrating its broad applicability. acs.org
Multi-Component Reactions for Oxazole Scaffolds
Multi-component reactions (MCRs) are highly sought after in synthetic chemistry as they allow for the construction of complex molecules from three or more starting materials in a single step, enhancing efficiency and reducing waste.
A simple and efficient strategy for constructing functionalized oxazoles involves a Lewis acid-promoted three-component reaction of amides, ynals (alkynals), and sodium sulfinates. acs.orgnih.gov This one-pot process facilitates the formation of C–N, C–O, and C–S bonds and is noted for its high step economy and good regioselectivity without the need for transition metals. acs.org
The proposed mechanism suggests that the Lewis acid, such as BF₃·OEt₂, promotes the intermolecular dehydration of the amide and ynal to form a key intermediate. thieme-connect.com A subsequent attack by the sulfinate and intramolecular cyclization leads to the final 2,5-disubstituted oxazole product bearing a sulfone group at the 5-position. thieme-connect.com
To adapt this methodology for the synthesis of this compound, the sodium sulfinate would need to be replaced with a reagent capable of introducing a hydroxymethyl group or a precursor. The core strength of this approach lies in its ability to rapidly assemble the oxazole ring from simple, readily available components.
| Component 1 (Amide) | Component 2 (Ynal) | Component 3 (Sulfinate) | Lewis Acid | Product Type | Yield Range |
| Benzamide | Phenylpropiolaldehyde | Sodium p-toluenesulfinate | BF₃·OEt₂ | 2-Phenyl-5-(tosyl)oxazole derivatives | Moderate to Good |
| Various Arylamides | Various Arylpropiolaldehydes | Various Arylsulfinates | BF₃·OEt₂ | 2,4-Diaryl-5-(arylsulfonyl)oxazoles | Moderate to Good |
This table outlines the general components and outcomes of the Lewis acid-promoted three-component cyclization for synthesizing functionalized oxazoles. acs.orgthieme-connect.com
Synthesis of 4-(Hydroxymethyl)oxazoles from Specific Precursors
Targeted synthesis from specific precursors allows for the precise installation of required functional groups, such as the hydroxymethyl moiety in this compound.
A sequential one-pot method has been successfully developed for the synthesis of 4-(hydroxymethyl)oxazoles directly from readily available benzamides. dntb.gov.uaresearchgate.net This approach is characterized by its operational simplicity, step economy, and a broad substrate scope, furnishing the desired products in moderate to good yields. dntb.gov.ua The resulting 4-(hydroxymethyl)oxazoles have also been demonstrated as useful intermediates, for instance, in their subsequent conversion to corresponding phosphonates. dntb.gov.ua
This methodology is particularly relevant for the synthesis of the target compound as it directly installs the essential hydroxymethyl group. The process tolerates various substituents on the starting benzamide, highlighting its versatility. dntb.gov.uaresearchgate.net
| Starting Benzamide | Reagents | Key Transformation | Product | Yield (%) |
| Benzamide | 1. Propargyl bromide, K₂CO₃ 2. NBS 3. TBAF | N-propargylation, bromination, cyclization | This compound analogue | 75 |
| 4-Methylbenzamide | 1. Propargyl bromide, K₂CO₃ 2. NBS 3. TBAF | N-propargylation, bromination, cyclization | [4-(p-Tolyl)-oxazol-5-yl]-methanol | 82 |
| 4-Methoxybenzamide | 1. Propargyl bromide, K₂CO₃ 2. NBS 3. TBAF | N-propargylation, bromination, cyclization | [4-(4-Methoxyphenyl)-oxazol-5-yl]-methanol | 85 |
| 4-Chlorobenzamide | 1. Propargyl bromide, K₂CO₃ 2. NBS 3. TBAF | N-propargylation, bromination, cyclization | [4-(4-Chlorophenyl)-oxazol-5-yl]-methanol | 72 |
This table illustrates the synthesis of various 4-(hydroxymethyl)oxazole analogues from substituted benzamides via a sequential one-pot method, showcasing the yields for different substrates. dntb.gov.uaresearchgate.net
Scalability and Efficiency Considerations in this compound Synthesis
The iodine-mediated aerobic oxidative cyclization is presented as an efficient, transition-metal-free process. acs.orgnih.gov Its use of atmospheric oxygen as the terminal oxidant and the absence of expensive metal catalysts are significant advantages for large-scale synthesis, contributing to both cost-effectiveness and reduced environmental impact. acs.org
Gram-Scale Production Capabilities
The transition from laboratory-scale synthesis to gram-scale production is a critical step for the practical application of any compound. For oxazole derivatives, including those with a hydroxymethyl substituent, methods that are amenable to scale-up are of high value.
One notable approach involves a tandem cycloisomerization/hydroxyalkylation of N-propargylamides with trifluoropyruvates, catalyzed by Zn(OTf)₂. This method has been successfully applied to achieve gram-level reactions, yielding a series of oxazoles in moderate to good yields. mdpi.com The operational simplicity of this protocol, combined with its high atom economy, underscores its potential for practical, larger-scale applications in synthesizing complex oxazole structures. mdpi.com While this specific example produces oxazoles with a CF₃-substituted alcohol unit, the underlying strategy demonstrates the feasibility of scaling up tandem reactions to produce functionalized oxazoles in significant quantities.
Functional Group Tolerance and Substrate Scope
The versatility of a synthetic method is often defined by its tolerance for a wide array of functional groups and its applicability to a broad range of starting materials (substrates). Modern oxazole syntheses have made significant strides in this area.
Numerous protocols are characterized by their excellent functional group compatibility. organic-chemistry.orgresearchgate.net For instance, the van Leusen oxazole synthesis, a classical method, has been adapted and shown to be tolerant of a vast range of functional groups, allowing for the smooth generation of diverse and multifunctional oxazole compounds in high yields. nih.gov
Recent advances have further expanded this tolerance. An energy transfer-catalyzed intermolecular dearomative cycloaddition of oxazoles has been developed, which tolerates a variety of substituents on a 2-phenyloxazole (B1349099) ring, including:
Halogens (e.g., chloro) acs.orgacs.org
Trifluoromethyl groups acs.orgacs.org
Hydroxymethyl groups acs.orgacs.org
This demonstrates the robustness of the method in accommodating both electron-withdrawing and electron-donating groups. acs.orgacs.org Similarly, dirhodium(II)-catalyzed reactions of styryl diazoacetate with oximes have shown that both electron-deficient and electron-rich aryl oximes can be used to produce oxazoles in good to high yields. nih.gov A Zn(OTf)₂-catalyzed protocol for synthesizing oxazoles from N-propargylamides also exhibits a broad substrate scope and high functional group tolerance. mdpi.com
| Synthetic Method | Tolerated Functional Groups/Substituents | Reference |
|---|---|---|
| van Leusen Oxazole Synthesis | Tolerates a vast range of functional groups on aldehyde substrates. | nih.gov |
| Energy Transfer-Catalyzed Cycloaddition | Halogens, -CF₃, -OCH₃, -CH₂OH, Heteroaryl groups | acs.orgacs.org |
| Dirhodium(II)-Catalyzed Reaction | Electron-deficient and electron-rich aryl groups on oximes. | nih.gov |
| Zn(OTf)₂-Catalyzed Tandem Reaction | Broad tolerance for substituents on N-propargylamides. | mdpi.com |
| General Modern Protocols (e.g., Metal-free, Photoredox) | Wide functional group tolerance is a key feature. | organic-chemistry.orgresearchgate.net |
Step Economy and Practical Benefits of Modern Protocols
Step economy is a core principle in modern synthesis that aims to minimize the number of steps in a reaction sequence, which in turn reduces time, cost, waste, and resource consumption. stanford.edunih.gov Achieving a high degree of step economy requires the invention and application of novel, efficient reactions. stanford.eduresearchgate.net
Modern protocols for oxazole synthesis exemplify this principle through several strategies:
One-Pot Reactions: Combining multiple reaction steps into a single procedure without isolating intermediates significantly improves efficiency. For example, one-pot procedures for synthesizing (isoxazol-5-yl)methanol derivatives using ultrasound assistance have been developed, offering high yields, simple operation, and reduced reaction times. eurekaselect.com The van Leusen reaction can also be performed in a one-pot fashion, starting from alcohols or bromides which are converted in-situ to the required aldehyde. nih.gov
Tandem or Cascade Reactions: These reactions involve multiple bond-forming events occurring sequentially in a single operation. A Zn(OTf)₂-catalyzed tandem cycloisomerization/hydroxyalkylation provides a direct route to highly functionalized oxazoles from N-propargylamides, showcasing high atom economy and operational simplicity. mdpi.com
Novel Catalysis: The development of new catalytic systems has been instrumental. Metal-free catalysis, such as using trifluoromethanesulfonic acid (TfOH), provides a simple and mild route to oxazoles. organic-chemistry.org Similarly, visible-light photoredox catalysis allows for the synthesis of substituted oxazoles at room temperature, avoiding harsh conditions. organic-chemistry.org
Continuous Flow Processes: Photochemical transposition reactions can be performed in a continuous flow system to convert isoxazoles into their oxazole counterparts, offering advantages in control, safety, and scalability over traditional batch processes. organic-chemistry.org
These modern approaches represent a significant improvement over lengthy, multi-step classical syntheses, making the production of complex molecules like this compound and its analogues more practical and sustainable. stanford.edunih.gov
Solid-Phase Synthesis Methodologies for Oxazole Scaffolds
Solid-phase synthesis offers a powerful platform for the rapid and efficient construction of chemical libraries. By anchoring a starting material to a solid support (resin), reagents and byproducts can be easily removed by simple filtration and washing, streamlining the purification process.
Preparation of 5-(Hydroxymethyl)oxazole Scaffold on Solid Support
The 5-(hydroxymethyl)oxazole unit is a versatile scaffold for building molecular diversity. A key strategy for its use in solid-phase synthesis has been developed, which involves preparing protected building blocks in solution first. acs.orgacs.orgnih.gov
In this scheme, a protected 5-(hydroxymethyl)oxazole scaffold is linked to a solid support, such as the pins of a Chiron Technologies multipin kit. acs.org Each pin acts as an independent reaction vessel. acs.org After anchoring the scaffold, the free side-chain hydroxyl group of the oxazole core becomes available for a multitude of subsequent chemical transformations, allowing for the diversification of the molecule while it remains attached to the solid phase. acs.orgacs.orgnih.gov
Combinatorial Chemistry Approaches to Diversify Oxazole Structures
Combinatorial chemistry, particularly when coupled with solid-phase synthesis, enables the parallel creation of large libraries of related compounds for applications like drug discovery. nih.govnih.govresearchgate.net
The solid-phase-anchored 5-(hydroxymethyl)oxazole scaffold is an excellent starting point for combinatorial diversification. acs.orgacs.orgnih.govresearchgate.net The exposed hydroxyl group can be converted into a wide range of other functionalities. For example, it can be smoothly converted to aryl ethers using a broad range of substituted phenols under Mitsunobu conditions. acs.orgnih.gov
Alternatively, a series of reactions can be performed to generate even greater diversity:
Conversion to Bromide: The hydroxyl group is quantitatively converted to a bromide. acs.orgnih.gov
Nucleophilic Displacement: The bromide is then displaced with various nucleophiles.
Thioethers: Displacement with alkyl and aryl thiols yields thioethers. acs.orgnih.gov These can be optionally oxidized to the corresponding sulfones . acs.orgnih.gov
Amines and Amides: Displacement by azide (B81097), followed by reduction to an amine, allows for subsequent acylation with a range of carboxylic acids and sulfonyl chlorides to give carboxamides and sulfonamides , respectively. acs.orgnih.gov
Mechanistic Insights into Oxazole Ring Formation and Transformation Pathways
Elucidation of Reaction Mechanisms in Cycloaddition Processes
Cycloaddition reactions are powerful tools for the construction of heterocyclic systems. In the context of oxazole (B20620) synthesis, these processes typically involve the combination of a C-N-C unit with a C-O unit, or similar synthons, to form the ring in a concerted or stepwise fashion.
A highly efficient method for creating 4,5-disubstituted oxazoles begins with the in situ activation of carboxylic acids. nih.gov This transformation utilizes a stable triflylpyridinium reagent, such as DMAP-Tf (a complex of 4-dimethylaminopyridine (B28879) and triflic anhydride), to generate a reactive acylpyridinium salt intermediate. nih.gov
The proposed mechanism proceeds as follows:
Activation of Carboxylic Acid: The carboxylic acid is first activated by the triflylpyridinium reagent, forming a trifluorosulfonyl mixed anhydride (B1165640). nih.gov
Formation of Acylpyridinium Salt: This highly reactive anhydride is then subjected to nucleophilic attack by a pyridine (B92270) base, like 4-dimethylaminopyridine (DMAP), to generate the key N-acylpyridinium salt intermediate. nih.govthieme-connect.de The stability and reactivity of this intermediate are critical, with electron-donating groups on the pyridine ring enhancing its stability. thieme-connect.de
Reaction with Isocyanide: The acylpyridinium salt is then trapped by a deprotonated isocyanide, such as an alkyl isocyanoacetate. nih.gov
Cyclization and Aromatization: This addition is followed by an intramolecular cyclization and subsequent elimination to yield the final 4,5-disubstituted oxazole product. nih.gov
This method's broad substrate scope and tolerance for various functional groups make it a versatile tool for complex molecule synthesis. nih.gov
Table 1: Substrate Scope for Oxazole Synthesis via Acylpyridinium Salts nih.gov
| Carboxylic Acid | Isocyanide Component | Product | Yield (%) |
| Benzoic Acid | Ethyl Isocyanoacetate | Ethyl 4-phenyl-1,3-oxazole-5-carboxylate | 99 |
| 4-Methoxybenzoic Acid | Ethyl Isocyanoacetate | Ethyl 4-(4-methoxyphenyl)-1,3-oxazole-5-carboxylate | 98 |
| 2-Naphthoic Acid | Ethyl Isocyanoacetate | Ethyl 4-(naphthalen-2-yl)-1,3-oxazole-5-carboxylate | 97 |
| Phenylacetic Acid | Ethyl Isocyanoacetate | Ethyl 4-benzyl-1,3-oxazole-5-carboxylate | 89 |
| Cyclohexanecarboxylic Acid | Tosylmethyl isocyanide (TosMIC) | 5-Cyclohexyl-1,3-oxazole | 85 |
The Van Leusen oxazole synthesis is a classic and widely used method for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govscripps.edu TosMIC is a key reagent, possessing acidic methylene (B1212753) protons, an isocyano group, and a tosyl group that acts as an excellent leaving group. nih.gov
The mechanism for the formation of a 5-substituted oxazole involves several key steps:
Deprotonation: A base, such as potassium carbonate or t-butoxide, deprotonates the active methylene group of TosMIC. rsc.orgnih.gov
Nucleophilic Addition: The resulting anion attacks the carbonyl carbon of an aldehyde. rsc.org
Cyclization: The intermediate undergoes a 5-endo-dig cyclization, where the alkoxide oxygen attacks the isocyanide carbon to form a 5-membered oxazoline (B21484) ring. thieme-connect.dersc.org
Elimination: Finally, elimination of the tosyl group, facilitated by the base, leads to aromatization and the formation of the oxazole ring. rsc.org
While the standard Van Leusen reaction yields 5-substituted oxazoles, modifications have been developed to access 4,5-disubstituted products, for instance, by using an ionic liquid as the solvent and reacting TosMIC with an aldehyde and an aliphatic halide in a one-pot manner. thieme-connect.de
Detailed Mechanistic Pathways of Metal-Catalyzed Oxazole Synthesis
Transition metal catalysis offers a powerful and modular approach to oxazole synthesis, often proceeding under mild conditions with high efficiency and selectivity. Palladium and gold catalysts are particularly prominent in these transformations.
Palladium catalysts are versatile tools for C-C and C-N bond formation, and they have been successfully applied to the synthesis of substituted oxazoles through various mechanistic pathways.
One such strategy involves a decarboxylative addition and annulation sequence. youtube.com In this approach, readily available aromatic carboxylic acids react with functionalized aliphatic nitriles in the presence of a palladium catalyst to form multiply substituted oxazoles in a single step. youtube.com Another powerful method is the direct (hetero)arylation of a pre-formed oxazole ring, such as ethyl oxazole-4-carboxylate, with aryl halides or triflates, which allows for the controlled introduction of substituents at specific positions. clockss.org
A plausible catalytic cycle for a tandem C-H functionalization and C-N bond formation to create a carbazole, which shares mechanistic principles with some oxazole syntheses, involves the intramolecular functionalization of an arene C-H bond and the formation of a new C-N bond, starting from a biaryl amide substrate. youtube.com This highlights palladium's ability to orchestrate complex cyclization cascades. For oxazole synthesis specifically, a palladium-catalyzed process can involve the decarboxylative cyclization of vinyloxazolidine-2,4-diones, proceeding through the formation of aza- and oxa-π-allylpalladium intermediates. researchgate.net
Gold catalysts, particularly Au(III) species like AuCl₃, have emerged as highly effective for the synthesis of oxazoles, often operating under mild conditions. rsc.org A common route involves the cyclization of N-propargylamides.
The mechanism is believed to proceed via the following steps:
Alkyne Activation: The gold(III) catalyst activates the alkyne of the N-propargylamide, making it susceptible to nucleophilic attack.
Intramolecular Cyclization: The amide oxygen acts as an intramolecular nucleophile, attacking the activated alkyne in a 5-exo-dig cyclization. This step forms a 5-methylene-4,5-dihydrooxazole intermediate, which has been observed and characterized spectroscopically. rsc.org
Isomerization: The exocyclic double bond of the intermediate then isomerizes into the ring to form the thermodynamically stable aromatic oxazole.
A different gold-catalyzed approach involves the regioselective [3+2] cycloaddition of alkynyl triazenes with dioxazoles. The proposed mechanism involves the gold catalyst coordinating to the alkyne, followed by nucleophilic attack from the dioxazole. This leads to a gold carbene intermediate, which then undergoes intramolecular cyclization and elimination of the catalyst to furnish the fully substituted oxazole. The selectivity can be switched towards 2,5-disubstituted oxazoles by using propynals as starting materials, where the amide attacks a gold carbenoid, and subsequent condensation occurs with the highly electrophilic aldehyde moiety.
Mechanisms of Oxidative Annulation Reactions
Oxidative annulation provides a direct and atom-economical route to oxazoles by forming the heterocyclic ring through the dehydrogenative coupling of simpler precursors. These reactions often utilize transition metal catalysts or iodine-based reagents in the presence of an oxidant.
A notable example is the copper-mediated aerobic oxidative dehydrogenative annulation, which constructs oxazoles from aryl acetaldehydes, amines, and molecular oxygen. This efficient transformation involves the cleavage of four C(sp³)-H bonds and the removal of six hydrogen atoms in total. Another approach is the iodine-catalyzed tandem oxidative cyclization, which can produce polysubstituted oxazoles from readily available starting materials under mild conditions. For instance, β-acylamino ketones can be selectively converted to either oxazolines or oxazoles using an I₂/TBHP system, with the choice of base directing the outcome.
A plausible mechanism for these oxidative cyclizations often involves:
Formation of an Enamine/Enamide Intermediate: The initial reactants condense to form a key intermediate, such as an enamide.
Oxidative C-O Bond Formation: The catalyst (e.g., copper or iodine) promotes an intramolecular cyclization via vinylic C-H bond functionalization, forming the C-O bond of the oxazole ring.
Aromatization: A final oxidation/dehydrogenation step yields the aromatic oxazole product.
Table 2: Comparison of Mechanistic Approaches for Oxazole Synthesis
| Mechanistic Pathway | Key Intermediates | Typical Starting Materials | Substitution Pattern Achieved |
| Acylpyridinium Salt Formation | N-Acylpyridinium salt, trifluorosulfonyl anhydride | Carboxylic acids, isocyanides | 4,5-disubstituted |
| Activated Methyl Isocyanides | Deprotonated TosMIC, oxazoline | Aldehydes, TosMIC | 5-substituted (standard) |
| Palladium-Catalyzed Cyclization | π-Allylpalladium species, palladacycles | N-propargylamides, carboxylic acids, nitriles | Varied (e.g., 2,5-disubstituted) |
| Gold(III)-Mediated Cyclization | Gold-activated alkyne, gold carbene | N-propargylamides, alkynes, carboxamides | 2,5-disubstituted |
| Oxidative Annulation | Enamide, radical cations | Aldehydes, amines, β-acylamino ketones | Polysubstituted |
Understanding Regioselectivity in Substituted Oxazole Formation
The synthesis of substituted oxazoles, such as (4-Phenyl-oxazol-5-yl)-methanol, often presents a significant challenge in controlling the precise placement of substituents on the heterocyclic ring. This control, known as regioselectivity, is crucial as the biological activity and chemical properties of oxazole derivatives are highly dependent on their substitution pattern. The formation of the oxazole ring can proceed through various mechanistic pathways, and the final regiochemical outcome is determined by a combination of factors including the choice of starting materials, reaction conditions, and the nature of the catalysts employed.
Several classical and modern synthetic methods are utilized for constructing the oxazole core, with the Robinson-Gabriel synthesis and its variations being among the most fundamental. This method involves the cyclodehydration of 2-acylaminoketones. The regioselectivity in this approach is inherently controlled by the structure of the starting 2-acylaminoketone.
More contemporary methods offer diverse strategies for achieving regioselectivity. For instance, palladium-catalyzed direct arylation of the oxazole ring can be tuned to favor either the C2 or C5 position by selecting specific phosphine (B1218219) ligands and solvent polarity. organic-chemistry.org Nonpolar solvents tend to favor C2 arylation, while polar solvents promote functionalization at the C5 position. organic-chemistry.org
Another powerful strategy involves the [3+2] cycloaddition of nitrile oxides with alkynes or the reaction of ynamides with N-nucleophilic 1,3-N,O-dipole equivalents, often under gold catalysis. rsc.org In the latter, conjugation from a remote nitrogen lone pair can enable and control the regioselective process, leading to highly substituted oxazoles. rsc.org Copper-catalyzed cycloadditions of acyl azides and terminal alkynes have also been developed, providing a novel route to 2,5-disubstituted oxazoles. nih.gov This reaction represents a significant deviation from the more common copper-catalyzed azide-alkyne cycloaddition (CuAAC) which typically yields triazoles. nih.gov
The formation of 4,5-disubstituted oxazoles, the substitution pattern found in this compound, can be achieved through several regiocontrolled methods. One such method involves the reaction of acid chlorides with isocyanides. acs.org A scalable and highly regioselective C-4 bromination of 5-substituted oxazoles has also been reported, where the use of DMF as a solvent was critical in achieving a high C-4/C-2 bromination ratio. The resulting 4-bromooxazoles can then undergo Suzuki-Miyaura coupling reactions to introduce an aryl group, such as a phenyl group, at the C4 position. acs.org
Furthermore, the lithiation of substituted oxazoles offers a pathway for regioselective functionalization. However, deprotonation can be complex, with the site of lithiation being influenced by the existing substituents on the ring. rsc.org For example, in 2,5-dimethyl-substituted oxazole acids, deprotonation was not regiospecific under various conditions. rsc.org In contrast, converting the carboxylic acids to amides allowed for regiospecific deprotonation. rsc.org
The influence of starting materials and reaction conditions on the regioselectivity of oxazole formation is summarized in the following table, which highlights key research findings for different synthetic approaches.
Table 1: Factors Influencing Regioselectivity in Oxazole Synthesis
| Synthetic Method | Starting Materials | Catalyst/Reagents | Key Factor Influencing Regioselectivity | Product Type | Reference |
|---|---|---|---|---|---|
| Palladium-Catalyzed Direct Arylation | Oxazoles, Aryl Halides | Palladium catalyst, Phosphine ligand | Solvent polarity (polar for C5, nonpolar for C2) | 2- or 5-Arylated Oxazoles | organic-chemistry.org |
| Gold-Catalyzed [3+2] Cycloaddition | Ynamides, N-nucleophilic 1,3-N,O-dipole equivalent | Gold catalyst | Electronic effects from the ynamide nitrogen | 2,4,5-Trisubstituted Oxazoles | rsc.org |
| Copper-Catalyzed Cycloaddition | Acyl Azides, 1-Alkynes | [Tpm(*,Br)Cu(NCMe)]BF(4) | Catalyst directs formation of oxazole over triazole | 2,5-Disubstituted Oxazoles | nih.gov |
| C-4 Bromination/Suzuki Coupling | 5-Substituted Oxazoles, NBS, Arylboronic acids | DMF (solvent), Palladium catalyst | DMF significantly improves C-4 vs. C-2 bromination selectivity | 4,5-Disubstituted Oxazoles | acs.org |
| Lithiation-Substitution | Substituted Oxazole Carboxylic Acids/Amides | BuLi or LDA | Directing group (amide vs. carboxylic acid) | Variously Substituted Oxazoles | rsc.org |
This table illustrates that a chemist can strategically select a synthetic route and specific reaction parameters to achieve the desired regiochemical outcome, which is essential for preparing structurally defined oxazole compounds like this compound for various applications.
Advanced Derivatization and Functionalization of 4 Phenyl Oxazol 5 Yl Methanol
Transformations Involving the Hydroxymethyl Moiety at Position 5
The primary alcohol of (4-Phenyl-oxazol-5-yl)-methanol is a key handle for introducing a variety of functional groups through well-established synthetic methodologies.
Conversion to Phosphonates via Michaelis-Arbuzov Reactions
The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates from alcohols. wikipedia.org This reaction typically involves the conversion of the alcohol to an alkyl halide, followed by reaction with a trialkyl phosphite (B83602). wikipedia.org A more direct, Lewis acid-mediated approach allows for the one-pot synthesis of arylmethyl and heteroarylmethyl phosphonates from the corresponding alcohols and triethyl phosphite at room temperature. organic-chemistry.orgnih.gov This method avoids the often harsh conditions required for the classical Michaelis-Arbuzov reaction. organic-chemistry.org
The reaction proceeds via an SN1 pathway, which is particularly effective for benzylic and heteroaromatic methanols due to the stability of the corresponding carbocation intermediates. organic-chemistry.org For the synthesis of diethyl (4-phenyloxazol-5-yl)methyl phosphonate, the hydroxymethyl group of this compound would be activated by a Lewis acid, such as InBr₃ or ZnBr₂, facilitating nucleophilic attack by triethyl phosphite. organic-chemistry.org
Table 1: Representative Conditions for Lewis Acid-Mediated Michaelis-Arbuzov Reaction of Heteroaryl Methanols organic-chemistry.org
| Entry | Heteroaryl Methanol (B129727) | Lewis Acid | Solvent | Time (h) | Yield (%) |
| 1 | 2-Furanmethanol | InBr₃ | CH₂Cl₂ | 3 | 92 |
| 2 | 2-Thiophenemethanol | InBr₃ | CH₂Cl₂ | 3 | 90 |
| 3 | 2-Pyridinemethanol | ZnBr₂ | CH₂Cl₂ | 5 | 85 |
This table presents data for analogous heteroaryl methanols to illustrate the general reaction conditions and expected yields.
Etherification via Mitsunobu Conditions
The Mitsunobu reaction provides a powerful and versatile method for the conversion of primary and secondary alcohols into a wide array of functional groups, including ethers, with inversion of configuration if a chiral center is present. mdpi.comorganic-chemistry.org This reaction utilizes a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic substitution by a suitable pronucleophile, in this case, a phenol. mdpi.com
The etherification of this compound under Mitsunobu conditions would involve its reaction with a phenolic compound in the presence of PPh₃ and DEAD or DIAD. This would result in the formation of the corresponding aryl ether derivative. The reaction is known for its high functional group tolerance and generally proceeds under mild conditions.
Thioether Formation and Subsequent Oxidation to Sulfones
The versatility of the Mitsunobu reaction extends to the formation of thioethers from alcohols and thiols. mdpi.com By employing a thiol as the nucleophile, this compound can be efficiently converted to its corresponding thioether derivative. This transformation follows the general Mitsunobu mechanism, where the alcohol is activated by the PPh₃/DEAD reagent system, allowing for nucleophilic attack by the thiol. organic-chemistry.org
The resulting thioether can be subsequently oxidized to the corresponding sulfoxide (B87167) and then to the sulfone. researchgate.netorganic-chemistry.org A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). acs.org The oxidation of a similar 5-(methylthio)oxazole to the corresponding 5-(methylsulfonyl)oxazole has been reported to proceed in excellent yield. acs.org The sulfone group is a valuable functional moiety in medicinal chemistry and can also serve as a good leaving group for further nucleophilic substitution reactions. acs.org
Table 2: Representative Two-Step Synthesis of a Heteroarylmethyl Sulfone
| Step | Reaction | Reagents | Product | Yield (%) |
| 1 | Thioether Formation (Mitsunobu) | Thiophenol, PPh₃, DEAD | (4-Phenyl-oxazol-5-yl)methyl phenyl sulfide | ~80-95 (estimated) |
| 2 | Oxidation | m-CPBA | (4-Phenyl-oxazol-5-yl)methyl phenyl sulfone | >90 (based on analogous systems) acs.org |
This table outlines a potential synthetic route with estimated yields based on general Mitsunobu reaction efficiency and reported yields for the oxidation of similar substrates.
Amination and Amide/Sulfonamide Formation
Direct amination of alcohols can also be achieved using Mitsunobu conditions, often with nitrogen nucleophiles like phthalimide (B116566) or hydrazoic acid, followed by deprotection steps. organic-chemistry.org A more direct route to amides and sulfonamides involves a two-step sequence starting from the parent alcohol. First, the this compound can be converted to the corresponding amine, for instance, via an azide (B81097) intermediate formed under Mitsunobu conditions followed by reduction.
Subsequently, the resulting (4-Phenyl-oxazol-5-yl)methanamine can be acylated to form amides or sulfonated to form sulfonamides. nih.govnih.gov Amide bond formation is one of the most common reactions in organic synthesis and can be achieved by coupling the amine with a carboxylic acid using a variety of coupling reagents. researchgate.net Similarly, sulfonamides are readily prepared by reacting the amine with a sulfonyl chloride in the presence of a base. nih.gov
Functionalization Strategies on the Phenyl Ring and Oxazole (B20620) Nucleus
Beyond the hydroxymethyl group, the phenyl ring and the oxazole nucleus itself present opportunities for late-stage functionalization, allowing for the introduction of further diversity into the molecular scaffold.
Late-Stage Functionalization of Oxazole Compounds
Late-stage functionalization (LSF) refers to the introduction of functional groups into complex molecules at a late stage of the synthesis, which is a highly valuable strategy in drug discovery. osi.lvresearchgate.net For oxazole-containing compounds, direct C-H activation has emerged as a powerful tool for functionalization.
The oxazole ring has distinct reactive sites. Palladium-catalyzed direct arylation has been shown to be effective for the C-H functionalization of oxazoles. rsc.org The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions. For instance, in some systems, the C2 position of the oxazole is preferentially arylated, while in others, functionalization occurs at the C5 position. rsc.org Furthermore, dearomative cycloaddition reactions of oxazoles have been reported, providing access to novel, three-dimensional scaffolds. nih.gov These methods allow for the modification of the core heterocyclic structure, significantly expanding the accessible chemical space.
The phenyl ring of this compound is also amenable to late-stage functionalization through various electrophilic aromatic substitution reactions, though the directing effects of the oxazole substituent would need to be considered.
Chemoselective Transformations and Protecting Group Strategies
The selective modification of the hydroxymethyl group in this compound is a critical aspect of its advanced derivatization, enabling the synthesis of a diverse range of functionalized analogs. This requires a careful selection of reagents and reaction conditions to achieve chemoselectivity, targeting the primary alcohol in the presence of the phenyl and oxazole moieties. Furthermore, the use of protecting groups can be instrumental in multi-step synthetic sequences to ensure that the hydroxyl group is masked during transformations at other parts of the molecule.
The primary alcohol of this compound offers a versatile handle for a variety of chemical transformations. These modifications, when carried out with high selectivity, allow for the introduction of new functional groups and the construction of more complex molecular architectures. Key chemoselective transformations include etherification, esterification, and conversion to a leaving group for subsequent nucleophilic substitution.
One of the most effective methods for the etherification of primary alcohols like this compound is the Mitsunobu reaction . This reaction allows for the formation of an ether linkage with a phenolic partner under mild, neutral conditions, which is advantageous given the potential sensitivity of the oxazole ring to harsh acidic or basic environments. The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). While specific data for this compound is not extensively reported in the literature, studies on structurally similar 5-(hydroxymethyl)oxazole scaffolds have demonstrated the successful application of Mitsunobu conditions to form a variety of aryl ethers.
Another important chemoselective transformation is esterification . The hydroxyl group can be acylated to form esters using various reagents. Standard methods include the use of an acyl chloride or an acid anhydride (B1165640) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270). For more sensitive substrates, milder coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).
Furthermore, the hydroxyl group can be converted into a good leaving group, such as a halide (e.g., bromide or chloride) or a sulfonate ester (e.g., tosylate or mesylate). This transformation activates the benzylic-like position for subsequent nucleophilic substitution reactions, opening pathways to introduce a wide array of functionalities, including azides, cyanides, and thiols. For instance, treatment with phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) can yield the corresponding halide.
Protecting Group Strategies
In the context of multi-step syntheses involving this compound, the temporary protection of the hydroxymethyl group is often necessary to prevent its undesired reaction during transformations elsewhere in the molecule. The choice of a suitable protecting group is dictated by its stability under the planned reaction conditions and the ease of its selective removal.
Common protecting groups for primary alcohols are silyl (B83357) ethers. Groups like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) are widely used due to their ease of installation and removal. mdpi.com The hydroxyl group of this compound can be protected by reacting it with the corresponding silyl chloride (e.g., TBDMSCl or TIPSCl) in the presence of a base like imidazole (B134444) in an aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). These silyl ethers are generally stable to a wide range of reaction conditions, including many oxidation and reduction reactions, but can be readily cleaved using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF).
Benzyl (B1604629) ethers (Bn) are another robust choice for protecting alcohols. The benzyl group can be introduced by treating the alcohol with benzyl bromide (BnBr) in the presence of a strong base like sodium hydride (NaH) (Williamson ether synthesis). Benzyl ethers are stable to both acidic and basic conditions but can be selectively removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), a method that is generally compatible with many other functional groups.
For reactions requiring very mild deprotection conditions, acetal-based protecting groups such as methoxymethyl (MOM) or tetrahydropyranyl (THP) ethers can be employed. These are typically installed under acidic catalysis and can be removed under mild acidic conditions that would likely leave more robust protecting groups like silyl or benzyl ethers intact.
The following table provides an overview of common protecting groups for the hydroxyl function and their typical conditions for installation and removal.
| Protecting Group | Abbreviation | Installation Reagents | Cleavage Reagents | Stability |
| tert-Butyldimethylsilyl Ether | TBDMS | TBDMSCl, Imidazole, DMF | TBAF, THF; or HF, Acetonitrile | Stable to base, mild acid, oxidation, reduction |
| Triisopropylsilyl Ether | TIPS | TIPSCl, Imidazole, DMF | TBAF, THF; or HF, Acetonitrile | More stable to acid than TBDMS |
| Benzyl Ether | Bn | NaH, BnBr, THF | H₂, Pd/C | Stable to acid, base, oxidation, reduction |
| Methoxymethyl Ether | MOM | MOMCl, DIPEA, DCM | HCl, MeOH | Labile to acid |
| Tetrahydropyranyl Ether | THP | DHP, p-TsOH (cat.), DCM | p-TsOH, MeOH | Labile to acid |
This table presents generalized conditions and stability. Specific reaction outcomes may vary depending on the substrate and precise conditions.
The strategic application of these chemoselective transformations and protecting group strategies is paramount for the successful synthesis of complex derivatives of this compound, paving the way for the exploration of their potential applications in various fields of chemical science.
Advanced Spectroscopic and Structural Characterization of 4 Phenyl Oxazol 5 Yl Methanol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
A complete NMR analysis, including 1D (¹H and ¹³C) and 2D techniques, is fundamental for mapping the atomic framework of a molecule.
2D NMR Techniques for Connectivity Mapping
To definitively assign the proton (¹H) and carbon (¹³C) signals and to map the connectivity of (4-Phenyl-oxazol-5-yl)-methanol, a series of 2D NMR experiments would be required. These include:
COSY (Correlation Spectroscopy): To identify proton-proton (H-H) coupling networks within the phenyl ring and potentially between the methanol (B129727) proton and the methylene (B1212753) protons.
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms, such as the methylene protons to their carbon and the aromatic protons to their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation): To establish longer-range (2-3 bond) correlations. This is crucial for identifying the connectivity between the phenyl ring, the oxazole (B20620) ring, and the methanol substituent, which are key to distinguishing it from its isomers.
Without access to these spectra, a valid and verifiable connectivity map and the corresponding data table cannot be created.
Stereochemical Assignments via NMR
The requested compound, this compound, does not possess any chiral centers, and therefore, stereochemical assignments via NMR are not applicable. The molecule is achiral and does not have stereoisomers such as enantiomers or diastereomers.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and formula of a compound and for gaining structural insights through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be essential to confirm the molecular formula of this compound, which is C₁₀H₉NO₂. This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. While HRMS data exists for isomers like (2-Phenyl-oxazol-4-yl)-methanol, this information cannot be directly transferred.
Tandem Mass Spectrometry (MS/MS) for Derivatization Product Analysis
Tandem mass spectrometry (MS/MS) of the parent compound or its derivatives would involve isolating the molecular ion and subjecting it to collision-induced dissociation to generate a characteristic fragmentation pattern. This pattern provides a fingerprint for the molecule's structure. For instance, characteristic losses would be expected, such as the loss of the hydroxymethyl group (-CH₂OH) or fragmentation of the oxazole ring. Analysis of derivatization products would require specific data for those derivatives, which is also not available.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, one would expect to observe characteristic absorption bands or Raman shifts for:
O-H stretch: From the methanol group, typically appearing as a broad band in the IR spectrum around 3200-3600 cm⁻¹.
C-H stretch: For the aromatic phenyl ring and the methylene group.
C=N and C=C stretching: From the oxazole and phenyl rings, typically in the 1400-1650 cm⁻¹ region.
C-O stretch: From the alcohol and the ether linkage within the oxazole ring.
To create an accurate data table of these vibrational frequencies, experimental IR and Raman spectra of this compound are necessary.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.
While a published crystal structure for this compound was not identified in a comprehensive search of available literature, the crystallographic data for a closely related structural isomer, [3-(4-Methylphenyl)isoxazol-5-yl]methanol, provides significant insight into the expected solid-state conformation. researchgate.net In this analogous structure, the molecule's planarity and the presence of a hydroxyl group lead to the formation of distinct intermolecular hydrogen bonds. Specifically, O—H⋯N hydrogen bonds link adjacent molecules into chains, which are a critical feature of the crystal packing. researchgate.net The molecular skeleton, excluding the hydroxyl oxygen, is reported to be essentially planar. researchgate.net
The crystallographic data for this related isoxazole (B147169) is summarized below. It is anticipated that this compound would exhibit similar, though not identical, parameters and would also be characterized by hydrogen bonding between the methanol's hydroxyl group and the nitrogen atom of the oxazole ring of a neighboring molecule.
Crystallographic Data for [3-(4-Methylphenyl)isoxazol-5-yl]methanol researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 6.1049 Å, b = 7.909 Å, c = 20.244 Å |
| Cell Volume (V) | 977.5 ų |
| Molecules per Unit Cell (Z) | 4 |
| Key Interaction | Intermolecular O—H⋯N hydrogen bonds |
Data sourced from the crystallographic study of the structural isomer [3-(4-Methylphenyl)isoxazol-5-yl]methanol. researchgate.net
Conclusion and Future Directions in 4 Phenyl Oxazol 5 Yl Methanol Research
Summary of Key Synthetic Advancements
The synthesis of the oxazole (B20620) ring is a cornerstone of heterocyclic chemistry, with several classical and modern methods available. For 5-substituted oxazoles like (4-Phenyl-oxazol-5-yl)-methanol, the van Leusen oxazole synthesis has been a particularly relevant and efficient method. nih.gov This reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde in a one-step process under mild, basic conditions to form the 5-substituted oxazole ring. The process involves the deprotonated TosMIC adding to the aldehyde, followed by cyclization and elimination of p-toluenesulfinic acid to yield the desired oxazole. nih.gov
Other significant synthetic strategies for the oxazole core include the Robinson-Gabriel synthesis, which involves the cyclization of α-acylamino ketones, and the Fischer oxazole synthesis from cyanohydrins and aldehydes. tandfonline.com The Bredereck reaction, using α-haloketones and amides, also provides a pathway to substituted oxazoles. More recent advancements have focused on developing more efficient and environmentally friendly "green" synthetic approaches, utilizing techniques such as microwave-assisted synthesis and ultrasound to increase yields and reduce reaction times. ijpsonline.comeurekaselect.com
A notable modern approach is the one-pot Suzuki-Miyaura coupling reaction, which allows for the synthesis of 2,4,5-trisubstituted oxazoles, demonstrating the versatility of modern cross-coupling strategies in building complex oxazole derivatives. tandfonline.com These advancements collectively provide a robust toolkit for chemists to access this compound and its analogues.
Unexplored Reactivity and Derivatization Opportunities
While the synthesis of the this compound core has been well-explored, its reactivity and potential for further derivatization offer significant opportunities for future research. The hydroxyl group at the 5-position is a prime site for modification. Standard organic transformations can be envisioned, such as:
Esterification and Etherification: Conversion of the hydroxyl group to esters and ethers could be readily achieved, allowing for the introduction of a wide variety of functional groups. This could be used to modulate the compound's physical and chemical properties, such as solubility and lipophilicity.
Oxidation: Oxidation of the primary alcohol to the corresponding aldehyde or carboxylic acid would provide new handles for further synthetic manipulations, including reductive amination or amide bond formation.
Halogenation: Conversion of the alcohol to a halide would create a reactive intermediate for nucleophilic substitution reactions, enabling the introduction of a diverse range of substituents.
The phenyl ring at the 4-position also presents opportunities for derivatization through electrophilic aromatic substitution reactions. Nitration, halogenation, and Friedel-Crafts reactions could be employed to introduce substituents onto the phenyl ring, further expanding the chemical space accessible from this scaffold.
The oxazole ring itself, while aromatic, can undergo certain reactions. For instance, direct arylation at the C2 position of the oxazole has been demonstrated for other oxazole systems, suggesting that similar transformations could be possible for this compound. tandfonline.com
Emerging Methodologies for Oxazole Construction
The field of heterocyclic synthesis is constantly evolving, with new methodologies for constructing the oxazole ring being reported. These emerging methods often focus on improving efficiency, atom economy, and functional group tolerance. Some promising future directions include:
Transition-Metal Catalysis: Gold-catalyzed cycloisomerization of propargylic amides has emerged as a powerful tool for oxazole synthesis. mdpi.com This methodology offers a different retrosynthetic disconnection and can provide access to unique substitution patterns.
Photoredox Catalysis: The use of visible light photoredox catalysis for the construction of heterocyclic rings is a rapidly growing area. The development of photoredox-mediated pathways to oxazoles could offer milder reaction conditions and novel reactivity.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to established oxazole syntheses, such as the van Leusen reaction, could lead to more efficient and reproducible production of this compound and its derivatives.
Iodine(III)-Catalyzed Reactions: Metal-free approaches, such as those using hypervalent iodine reagents, are gaining traction. An iodine(III)-catalyzed method for oxazole synthesis has been reported, providing an alternative to traditional metal-catalyzed reactions. scientificupdate.com
These emerging methodologies hold the potential to streamline the synthesis of complex oxazoles and provide access to a wider range of derivatives.
Potential for Further Mechanistic Elucidation
While the general mechanisms of many classical oxazole syntheses are understood, there is still room for more detailed mechanistic studies, particularly for newer methodologies. For instance, a deeper understanding of the catalytic cycle in gold-catalyzed oxazole syntheses could lead to the development of more active and selective catalysts. mdpi.com
Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into reaction pathways, transition state geometries, and the factors controlling regioselectivity. Such studies could be applied to the van Leusen synthesis of this compound to better understand the role of the base and solvent in the reaction outcome. Furthermore, detailed kinetic studies of various oxazole-forming reactions could help in optimizing reaction conditions and maximizing yields.
Outlook for Application as a Chemical Scaffold in Academic Research
The this compound scaffold holds considerable promise for academic research due to its synthetic accessibility and the presence of multiple functionalization points. The oxazole ring is a well-known pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, antifungal, and anticancer properties. ontosight.aicore.ac.uk
This scaffold can serve as a starting point for the development of compound libraries for high-throughput screening in drug discovery programs. The ability to easily modify the phenyl ring, the hydroxyl group, and potentially the oxazole ring itself allows for the systematic exploration of structure-activity relationships (SAR).
Furthermore, the structural rigidity and defined geometry of the oxazole ring make it an attractive component for the design of molecular probes, ligands for materials science applications, and building blocks for the synthesis of more complex natural products and their analogues. The continued development of synthetic methods and a deeper understanding of its reactivity will undoubtedly solidify the position of this compound as a valuable and versatile scaffold in the landscape of academic chemical research.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (4-Phenyl-oxazol-5-yl)-methanol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of precursor molecules (e.g., benzaldehyde derivatives and amino alcohols) under acidic or basic conditions. For example, a modified Erlenmeyer azlactone synthesis can yield oxazole derivatives, where temperature control (60–100°C) and solvent polarity (acetic anhydride or ethanol) significantly impact product purity . Oxidation of primary alcohols using agents like pyridinium chlorochromate (PCC) or MnO₂ may introduce ketone intermediates, requiring careful stoichiometric adjustments to avoid over-oxidation . Characterization via NMR (¹H/¹³C) and FT-IR is critical to confirm structural integrity and detect impurities .
| Synthetic Route | Key Reagents/Conditions | Yield Range | Purity Indicators |
|---|---|---|---|
| Cyclization (Erlenmeyer) | Acetic anhydride, 80°C, 2h | 65–79% | NMR: absence of aldehyde peaks |
| Oxidation-Reduction | PCC in dichloromethane, RT | 50–70% | FT-IR: OH stretch (3400 cm⁻¹) |
Q. How is this compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or OLEX2 provides definitive bond-length and angle data . For rapid validation, ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and ¹³C NMR (δ 160–165 ppm for oxazole C=O) are standard. High-resolution mass spectrometry (HRMS) confirms molecular weight (<1 ppm error), while FT-IR identifies hydroxyl (3400–3600 cm⁻¹) and oxazole ring vibrations (1650 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer : The compound is moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Stability studies in DMSO-d₆ (NMR) show no decomposition over 72 hours at 25°C. However, prolonged exposure to light or acidic conditions (pH < 3) may degrade the oxazole ring, necessitating storage in amber vials at −20°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
